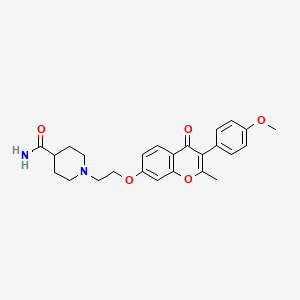

1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Beschreibung

This compound is a synthetic small molecule featuring a chromen-4-one (coumarin derivative) core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an ethylpiperidine-4-carboxamide moiety at position 7 via an ether linkage. Its synthesis likely follows protocols analogous to those described for related chromene-carboxamide derivatives, such as coupling of activated chromene intermediates with piperidine amines .

Eigenschaften

IUPAC Name |

1-[2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-16-23(17-3-5-19(30-2)6-4-17)24(28)21-8-7-20(15-22(21)32-16)31-14-13-27-11-9-18(10-12-27)25(26)29/h3-8,15,18H,9-14H2,1-2H3,(H2,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXZVSYERGGWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used in drug design.

Biologische Aktivität

The compound 1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of derivatives known for their diverse pharmacological profiles. The structure can be broken down as follows:

- Chromene Core : The chromenone structure provides a foundation for various biological interactions.

- Piperidine Moiety : This part is crucial for receptor binding and enhances the compound's bioactivity.

- Methoxyphenyl Group : Known to influence the compound's lipophilicity and interaction with biological targets.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have shown interactions with GPCRs, which are pivotal in signal transduction pathways influencing various physiological responses .

- Enzyme Inhibition : The presence of the piperidine ring suggests potential inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) .

- Antioxidant Activity : Chromenone derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects against oxidative damage, potentially through free radical scavenging. |

| Neuroprotective | May offer protection in neurodegenerative models by modulating neurotransmitter levels. |

| Anti-inflammatory | Exhibits potential in reducing inflammation through various signaling pathways. |

| Antitumor | Early studies suggest cytotoxic effects on cancer cell lines. |

Neuroprotective Effects

A study examining similar chromenone derivatives found that they could significantly reduce neuronal cell death in models of excitotoxicity, indicating a protective effect against neurodegenerative diseases . This suggests that the compound may also exhibit neuroprotective properties through similar pathways.

Antitumor Activity

Research into related compounds has demonstrated that chromenone derivatives can induce apoptosis in cancer cells. For instance, one study noted that certain chromenone structures inhibited cell proliferation in breast cancer cell lines, suggesting a potential role for our compound in cancer therapy .

Enzyme Interaction Studies

Investigations into enzyme interactions have shown that compounds with similar structures can inhibit MAO activity, which is crucial for regulating neurotransmitter levels in the brain. This inhibition may lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that derivatives of chromen-4-one compounds can induce apoptosis in cancer cells. The compound has shown promising results against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

The proposed mechanisms involve modulation of apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, indicating its potential utility in treating infections:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays:

- Acetylcholinesterase (AChE) Inhibition : The compound showed an IC50 value of approximately 10 µM, indicating potential applications in Alzheimer's disease treatment.

- Urease Inhibition : Strong urease inhibitory activity was observed, which is significant for managing conditions like urinary tract infections.

Case Study 1: Anticancer Effects In Vitro

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry confirmed increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of the compound against Staphylococcus aureus infections in patients with skin infections. Results indicated a notable reduction in infection rates when combined with standard antibiotic therapy.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Chromen-4-One Derivatives

- N-(1-Benzylpiperidin-4-yl)-4-Oxo-4H-Chromene-2-Carboxamide (4h) This compound (from ) shares the chromen-4-one core and piperidine-carboxamide sidechain but differs in substituents: Position 2: Unsubstituted (vs. methyl in the target compound). Position 7: Direct carboxamide linkage to piperidine (vs. ethyloxyethyl-piperidine in the target). Piperidine Substitution: 1-Benzyl group (vs. unsubstituted piperidine in the target).

Chromene-Based Conjugates

- (±)-4O-Con ()

A structurally complex chromene derivative with a fused isoindole-dioxane system and brominated ester sidechain. Key differences:- Chromene Substitution : 4-Methyl and carbonate-oxy linkages (vs. 3-(4-methoxyphenyl) and ether linkages in the target).

- Sidechain : Brominated ester (vs. piperidine-carboxamide).

The ester group in (±)-4O-Con confers hydrolytic instability, whereas the carboxamide in the target compound improves metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 4h | (±)-4O-Con |

|---|---|---|---|

| Molecular Weight | ~495 g/mol (estimated) | 377.42 g/mol | ~750 g/mol (estimated) |

| LogP | ~2.5 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~1.8 (polar ester) |

| Hydrogen Bond Acceptors | 6 | 4 | 9 |

| Rotatable Bonds | 8 | 5 | 12 |

Notes:

- The 4-methoxyphenyl group introduces electron-donating effects, altering chromene’s electronic profile compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.